molecular formula C10H8N2O4 B4849397 5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4849397
M. Wt: 220.18 g/mol
InChI Key: NGGWPFQNJJEZJY-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Furfurylidene malononitrile or FMN, is a heterocyclic organic compound with a pyrimidine ring. It has been widely studied for its potential applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

The mechanism of action of FMN is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
FMN has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial and antifungal activities. In vivo studies have shown that it has anti-inflammatory and analgesic effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

FMN has several advantages for lab experiments, such as its ease of synthesis and availability, as well as its potential as a versatile building block for the synthesis of various compounds. However, it also has some limitations, such as its low solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research on FMN. One direction is the development of novel synthetic methods for the preparation of FMN and its derivatives. Another direction is the investigation of its potential as an anticancer agent, as well as its mechanism of action in cancer cells. Additionally, the development of functional materials based on FMN and its derivatives, such as fluorescent dyes and sensors, is another promising direction for future research.
Conclusion:
In conclusion, FMN is a heterocyclic organic compound with a pyrimidine ring that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMN and its derivatives is expected to provide new insights into its potential applications in various fields.

Scientific Research Applications

FMN has been extensively studied for its potential applications in various scientific fields. In chemistry, it has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidine derivatives and fused heterocycles. In biology, it has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, it has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and sensors.

properties

IUPAC Name

(5E)-5-(furan-3-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-12-9(14)7(8(13)11-10(12)15)4-6-2-3-16-5-6/h2-5H,1H3,(H,11,13,15)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGWPFQNJJEZJY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=COC=C2)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=COC=C2)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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